molecular formula C6H14O5 B3427415 Diglycerol CAS No. 59113-36-9

Diglycerol

Cat. No. B3427415
CAS RN: 59113-36-9
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Patent
US08829229B2

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
73.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
3-(3-phenylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-cyclohexylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)/C=C/C1C=CC=CC=1.[OH:11][CH2:12][CH:13]([CH2:15][OH:16])[OH:14].C1(CCC[CH2:26][CH:27]([OH:30])[CH2:28][OH:29])C=CC=CC=1.C1(CCCCC(O)CO)CCCCC1>[Pd]>[CH2:12]([O:11][CH2:26][CH:27]([CH2:28][OH:29])[OH:30])[CH:13]([CH2:15][OH:16])[OH:14]

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O
Name
Quantity
73.7 mL
Type
reactant
Smiles
OCC(O)CO
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
3-(3-phenylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(CO)O
Name
3-(3-cyclohexylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCCCC(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
CUSTOM
Type
CUSTOM
Details
reacted at 1000 psi of hydrogen for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
consumption of the aldehyde
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether (50 ml×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether solution is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
to give 4.6 g of the monoether (95% purity)
CUSTOM
Type
CUSTOM
Details
The individual components of this mixture are separated by second column chromatography

Outcomes

Product
Name
Type
Smiles
C(C(O)CO)OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08829229B2

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
73.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
3-(3-phenylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-cyclohexylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)/C=C/C1C=CC=CC=1.[OH:11][CH2:12][CH:13]([CH2:15][OH:16])[OH:14].C1(CCC[CH2:26][CH:27]([OH:30])[CH2:28][OH:29])C=CC=CC=1.C1(CCCCC(O)CO)CCCCC1>[Pd]>[CH2:12]([O:11][CH2:26][CH:27]([CH2:28][OH:29])[OH:30])[CH:13]([CH2:15][OH:16])[OH:14]

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O
Name
Quantity
73.7 mL
Type
reactant
Smiles
OCC(O)CO
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
3-(3-phenylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCC(CO)O
Name
3-(3-cyclohexylpropyl)-1,2-propanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CCCCC(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
CUSTOM
Type
CUSTOM
Details
reacted at 1000 psi of hydrogen for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
consumption of the aldehyde
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether (50 ml×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether solution is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
to give 4.6 g of the monoether (95% purity)
CUSTOM
Type
CUSTOM
Details
The individual components of this mixture are separated by second column chromatography

Outcomes

Product
Name
Type
Smiles
C(C(O)CO)OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.